N,N-dimethylpyrimidin-5-amine
Description
N,N-Dimethylpyrimidin-5-amine (CAS: 62802-43-1) is a pyrimidine derivative with the molecular formula C₆H₉N₃ and a molecular weight of 123.15 g/mol. Its structure features a pyrimidine ring substituted with a dimethylamine group at the 5-position. The compound is synthesized via nucleophilic substitution reactions, such as the treatment of 2,4-dichloropyrimidine with dimethylamine under reflux conditions, followed by purification using solvents like dichloromethane (DCM) and tetrahydrofuran (THF) . It is typically isolated as a yellow oil with a purity of ≥95% and is commercially available as a heterocyclic building block for pharmaceutical and agrochemical research .
Pyrimidines are biologically significant due to their presence in nucleic acids and their roles in drug design. Substitutions on the pyrimidine ring, such as dimethylamine, fluorine, or halogens, modulate physicochemical properties (e.g., solubility, lipophilicity) and biological activity .
Properties
Molecular Formula |
C6H9N3 |
|---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
N,N-dimethylpyrimidin-5-amine |
InChI |
InChI=1S/C6H9N3/c1-9(2)6-3-7-5-8-4-6/h3-5H,1-2H3 |
InChI Key |
JWVNPUBYKCSIKR-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CN=CN=C1 |
Canonical SMILES |
CN(C)C1=CN=CN=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylpyrimidin-5-amine typically involves the reaction of pyrimidine derivatives with dimethylamine. One common method is the reductive amination of 5-acetyl-4-aminopyrimidines, followed by cyclization using dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) . Another approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization with ammonium acetate (NH4OAc) .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethylpyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, various amine derivatives, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-dimethylpyrimidin-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. It can inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating biochemical pathways. For example, it has been shown to inhibit the aggregation of amyloid-beta (Aβ) proteins, which are implicated in Alzheimer’s disease . The compound’s ability to interact with nucleic acids and proteins makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key analogs of N,N-dimethylpyrimidin-5-amine include:
Substituent Impact :
- Electron-withdrawing groups (e.g., -F, -Cl) : Improve binding affinity in molecular docking studies by enhancing hydrogen-bonding interactions .
- Alkyl groups (e.g., -CH₃, -CH₂CH₃) : Increase lipophilicity (logP) but may reduce solubility. For example, this compound has a logP of ~0.91, while the ethyl analog (N-ethylpyrimidin-5-amine) has a lower logP (0.35) due to reduced branching .
Physicochemical Properties
Data from experimental and computational studies:
Key Trends :
- logP : Directly correlates with membrane permeability. Fluorination or chlorination minimally affects logP but enhances target binding .
- Docking Scores : Fluorinated derivatives exhibit superior docking scores (e.g., -6.62 for 2-fluoro-N,N-dimethylpyrimidin-5-amine), suggesting stronger interactions with enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
